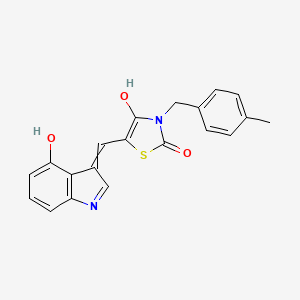
2'-Deoxyguanosine 5'-Triphosphate TEA Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyguanosine 5’-Triphosphate TEA Salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It consists of a guanine nucleobase attached to a deoxyribose sugar, which is further linked to a chain of three phosphate residues. This compound is essential for various biochemical processes, particularly in the field of molecular biology, where it is used in DNA sequencing, polymerase chain reactions (PCR), and other DNA polymerase-based techniques .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 5’-Triphosphate TEA Salt typically involves the phosphorylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective phosphorylation of the 5’-hydroxyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired triphosphate compound .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 5’-Triphosphate TEA Salt involves large-scale chemical synthesis using automated synthesizers. These machines are capable of performing multiple steps of the synthesis process, including protection, phosphorylation, and deprotection, in a highly controlled environment. The use of automated synthesizers ensures high purity and yield of the final product .
化学反応の分析
Types of Reactions
2’-Deoxyguanosine 5’-Triphosphate TEA Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2’-Deoxyguanosine 5’-Triphosphate TEA Salt can lead to the formation of 8-oxo-2’-deoxyguanosine triphosphate, a common oxidative damage product in DNA .
科学的研究の応用
2’-Deoxyguanosine 5’-Triphosphate TEA Salt has a wide range of applications in scientific research, including:
作用機序
2’-Deoxyguanosine 5’-Triphosphate TEA Salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The compound is incorporated into the growing DNA strand by forming complementary base pairs with cytosine. This process is facilitated by the enzyme’s active site, which catalyzes the formation of phosphodiester bonds between the nucleotide and the existing DNA strand . The molecular targets involved in this process include nucleoside diphosphate kinase and anaerobic ribonucleoside-triphosphate reductase .
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine 5’-Triphosphate: Another nucleotide analog used in DNA synthesis and repair.
Guanosine 5’-Triphosphate: A ribonucleotide involved in RNA synthesis.
2’-Deoxycytidine 5’-Triphosphate: A nucleotide analog used in DNA synthesis and repair.
Uniqueness
2’-Deoxyguanosine 5’-Triphosphate TEA Salt is unique due to its specific role in DNA synthesis and its ability to form stable base pairs with cytosine. This property makes it indispensable in various molecular biology techniques, particularly those involving DNA amplification and sequencing .
特性
分子式 |
C16H31N6O13P3 |
|---|---|
分子量 |
608.4 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N5O13P3.C6H15N/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;1-4-7(5-2)6-3/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);4-6H2,1-3H3/t4-,5+,6+;/m0./s1 |
InChIキー |
JSHITQMIHMFGPO-FPKZOZHISA-N |
異性体SMILES |
CCN(CC)CC.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
CCN(CC)CC.C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



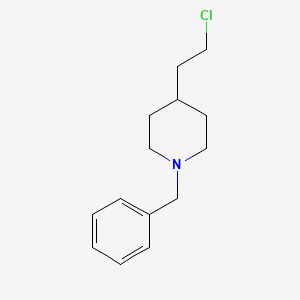
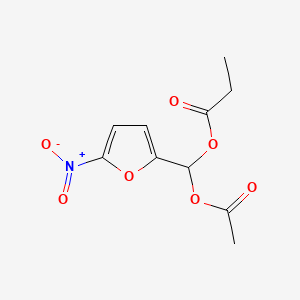
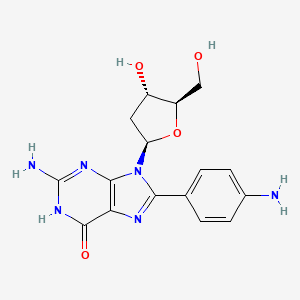
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)

![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
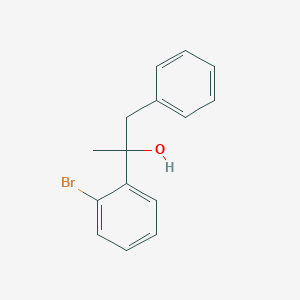

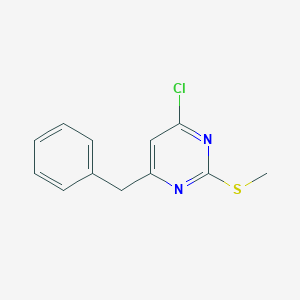
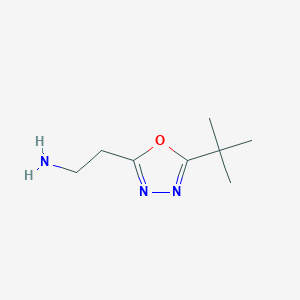
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
